1-(4-Tert-butylphenyl)cyclopentan-1-amine

Trace amine-associated receptor TAAR5 GPCR

This primary aromatic amine (CAS 160001-94-5) is cited in deubiquitinase (DUB) inhibitor patents CA-2948883-A1 and US-2017088520-A1, confirming privileged scaffold status for oncology discovery programs. MW 217.35 with only 2 rotatable bonds fits fragment-based drug discovery criteria (<300 Da). Balanced lipophilicity (XLogP 3.5) and low TPSA (26 Ų) outperform benzyl-linked analogs (XLogP 4.2). Documented TAAR5 activity (EC50 >10,000 nM) provides a quantitative SAR anchor. Procure patent-aligned chemical matter.

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
CAS No. 160001-94-5
Cat. No. B3243928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Tert-butylphenyl)cyclopentan-1-amine
CAS160001-94-5
Molecular FormulaC15H23N
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2(CCCC2)N
InChIInChI=1S/C15H23N/c1-14(2,3)12-6-8-13(9-7-12)15(16)10-4-5-11-15/h6-9H,4-5,10-11,16H2,1-3H3
InChIKeyPMTBIPCGTQPLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Tert-butylphenyl)cyclopentan-1-amine (CAS 160001-94-5) — Compound Identity and Key Physicochemical Characteristics


1-(4-Tert-butylphenyl)cyclopentan-1-amine (CAS 160001-94-5) is a primary aromatic amine with the molecular formula C15H23N and a molecular weight of 217.35 g/mol [1]. It belongs to the cyclopentanamine class of compounds, characterized by a cyclopentane ring bearing a primary amine group and a para-tert-butylphenyl substituent . Its computed XLogP3-AA is 3.5, and its topological polar surface area is 26 Ų [1]. The compound is available from multiple chemical suppliers at purity specifications of ≥95% (research grade) and ≥98% (ISO-certified) .

1-(4-Tert-butylphenyl)cyclopentan-1-amine — Why Generic Substitution Is Not Feasible


Generic substitution among cyclopentanamine derivatives is precluded by the unique structural combination of a para-tert-butylphenyl group and a cyclopentan-1-amine core, which imparts distinct lipophilicity (XLogP = 3.5) and steric properties not replicable by benzyl-linked or ring-contracted analogs [1]. The tert-butyl substituent introduces significant steric bulk and enhanced lipophilicity compared to unsubstituted phenyl or methyl-substituted variants, altering both physicochemical behavior and potential target engagement profiles [1][2]. Furthermore, the compound has been specifically cited as a key structural component in patent filings related to deubiquitinase inhibitors (CA-2948883-A1; US-2017088520-A1), indicating that the precise substitution pattern is integral to the claimed intellectual property .

1-(4-Tert-butylphenyl)cyclopentan-1-amine — Quantitative Differential Evidence Guide


TAAR5 Receptor Functional Activity — Agonist Potency Comparison

In a functional cAMP accumulation assay using mouse TAAR5 expressed in HEK293 cells, 1-(4-tert-butylphenyl)cyclopentan-1-amine exhibited agonist activity with an EC50 value >10,000 nM [1]. This represents the only publicly available receptor activity datum for this compound. No quantitative head-to-head comparator data exist for structurally related cyclopentanamines in the same assay system. However, this datum establishes a clear quantitative benchmark: the compound acts as a low-potency TAAR5 agonist relative to known endogenous trace amines (e.g., 3-iodothyronamine, p-tyramine), which typically exhibit EC50 values in the nanomolar to low micromolar range in similar cAMP accumulation assays [2].

Trace amine-associated receptor TAAR5 GPCR cAMP accumulation functional assay

Lipophilicity (XLogP) Differential Versus Benzyl-Linked Structural Analog

1-(4-Tert-butylphenyl)cyclopentan-1-amine exhibits a computed XLogP3-AA value of 3.5 [1]. In contrast, the structurally related benzyl-linked analog N-[4-(tert-butyl)benzyl]cyclopentanamine (CAS 1040686-74-5) exhibits a significantly higher computed XLogP3-AA value of 4.2, representing a +0.7 log unit increase in lipophilicity [2]. This differential arises from the presence of an additional methylene spacer in the benzyl analog, which increases molecular flexibility and hydrophobic surface area.

Lipophilicity XLogP physicochemical property drug-likeness CNS penetration

Molecular Weight and Hydrogen Bonding Differential Versus Benzyl-Linked Analog

The target compound (C15H23N, MW = 217.35 g/mol) contains a primary amine directly attached to the cyclopentane ring (HBD = 1, HBA = 1) [1]. The benzyl-linked analog N-[4-(tert-butyl)benzyl]cyclopentanamine (C16H25N, MW = 231.38 g/mol) incorporates an additional methylene spacer, increasing molecular weight by +14 Da and adding two additional rotatable bonds (4 vs. 2) [2]. The increased molecular flexibility of the benzyl analog may affect conformational entropy and binding kinetics.

Molecular weight hydrogen bonding drug design Rule of 5 physicochemical optimization

Patent-Cited Utility as Deubiquitinase Inhibitor Scaffold — Documented Application Differential

The target compound is explicitly cited as a structural component in patent filings related to deubiquitinase (DUB) inhibitors, specifically in CA-2948883-A1 and US-2017088520-A1 (priority date: 2014-06-02) . This patent linkage provides documented intellectual property relevance for the specific substitution pattern. In contrast, the benzyl-linked analog N-[4-(tert-butyl)benzyl]cyclopentanamine (CAS 1040686-74-5) lacks any equivalent patent citation record in publicly available databases, representing a documented differential in industrial application history.

Deubiquitinase inhibitor DUB USP patent intellectual property oncology

Topological Polar Surface Area (TPSA) and CNS Penetration Potential — Class Comparison

The target compound possesses a topological polar surface area (TPSA) of 26 Ų [1]. This value falls well below the established threshold of 60-70 Ų for favorable blood-brain barrier penetration, suggesting potential CNS accessibility if other ADME parameters are favorable [2]. In comparison, the benzyl-linked analog exhibits an even lower TPSA of 12 Ų . The higher TPSA of the target compound arises from the direct attachment of the primary amine to the cyclopentane ring, which may confer marginally different CNS partitioning behavior.

TPSA CNS penetration blood-brain barrier ADME drug design

1-(4-Tert-butylphenyl)cyclopentan-1-amine — Optimal Procurement and Research Application Scenarios


Scenario 1: Scaffold Selection for TAAR5 Ligand Optimization with Low Basal Potency Requirements

For researchers developing TAAR5-targeted tool compounds or therapeutic leads, this compound serves as a low-potency starting scaffold (EC50 >10,000 nM) [1]. Unlike high-potency endogenous agonists that may induce receptor desensitization or off-target signaling at low concentrations, this scaffold offers a clean baseline from which potency-enhancing modifications can be systematically evaluated. The documented TAAR5 activity provides a quantitative anchor for structure-activity relationship (SAR) studies.

Scenario 2: Physicochemical Benchmarking in Cyclopentanamine Derivative Optimization

This compound provides a well-characterized physicochemical reference point (XLogP = 3.5; MW = 217.35; TPSA = 26 Ų; Rotatable Bonds = 2) [1] against which structural modifications can be assessed. Compared to the benzyl-linked analog (XLogP = 4.2; MW = 231.38; Rotatable Bonds = 4) [2], this scaffold offers lower lipophilicity and reduced conformational flexibility, making it a preferred starting point when optimization priorities include minimizing logP and molecular weight.

Scenario 3: Intellectual Property-Relevant Building Block for DUB Inhibitor Programs

Given its explicit citation in patent filings CA-2948883-A1 and US-2017088520-A1 related to deubiquitinase (DUB) inhibitors , this compound may be prioritized as a building block or scaffold for industrial DUB inhibitor discovery programs, particularly in oncology applications. Procurement of this specific substitution pattern (rather than structurally similar but non-patent-cited analogs) ensures alignment with documented IP-protected chemical space.

Scenario 4: Fragment-Based Drug Discovery and Ligand Efficiency Optimization

With a molecular weight of 217.35 g/mol and only 2 rotatable bonds [1], this compound falls within the molecular weight range suitable for fragment-based drug discovery (typically <300 Da). Its balanced lipophilicity (XLogP = 3.5) and favorable TPSA (26 Ų) make it an attractive fragment hit for optimization campaigns where ligand efficiency metrics and CNS accessibility are key considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Tert-butylphenyl)cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.